1-(Chloromethyl)-1-(2-methylbutyl)cyclobutane
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Overview
Description
1-(Chloromethyl)-1-(2-methylbutyl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a chloromethyl group and a 2-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-(2-methylbutyl)cyclobutane can be synthesized through several methods. One common approach involves the alkylation of cyclobutane with 1-chloromethyl-2-methylbutane under the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-1-(2-methylbutyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of alcohols, amines, or thiols.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
1-(Chloromethyl)-1-(2-methylbutyl)cyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving cyclobutane derivatives.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-(2-methylbutyl)cyclobutane depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-(Chloromethyl)cyclobutane: Lacks the 2-methylbutyl group, resulting in different reactivity and applications.
1-(Bromomethyl)-1-(2-methylbutyl)cyclobutane: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity in substitution reactions.
1-(Chloromethyl)-1-(2-methylpropyl)cyclobutane: Similar structure but with a 2-methylpropyl group, affecting its physical and chemical properties.
Uniqueness: 1-(Chloromethyl)-1-(2-methylbutyl)cyclobutane is unique due to the presence of both a chloromethyl group and a 2-methylbutyl group on the cyclobutane ring
Properties
Molecular Formula |
C10H19Cl |
---|---|
Molecular Weight |
174.71 g/mol |
IUPAC Name |
1-(chloromethyl)-1-(2-methylbutyl)cyclobutane |
InChI |
InChI=1S/C10H19Cl/c1-3-9(2)7-10(8-11)5-4-6-10/h9H,3-8H2,1-2H3 |
InChI Key |
NGMCDAUNFCEHQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1(CCC1)CCl |
Origin of Product |
United States |
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